molecular formula C8H9FO3S B2667209 2-[(4-Fluorophenyl)sulfonyl]ethanol CAS No. 28122-13-6

2-[(4-Fluorophenyl)sulfonyl]ethanol

Cat. No. B2667209
CAS RN: 28122-13-6
M. Wt: 204.22
InChI Key: BUQOMEFZYUQRIV-UHFFFAOYSA-N
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Description

“2-[(4-Fluorophenyl)sulfonyl]ethanol” is a chemical compound with the CAS Number: 28122-13-6 . It has a molecular weight of 204.22 and its linear formula is C8H9FO3S . The compound is typically a colorless to yellow liquid or semi-solid or solid .


Molecular Structure Analysis

The molecular structure of “2-[(4-Fluorophenyl)sulfonyl]ethanol” is represented by the linear formula C8H9FO3S . This indicates that the molecule is composed of 8 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Protection of Hydroxyl Groups

The “2-[(4-Fluorophenyl)sulfonyl]ethanol” compound, also known as Fsec-Cl, has been designed, synthesized, and evaluated for the protection of hydroxyl groups . It was readily prepared in 91% yield over three steps and subsequently used to protect 4-fluorobenzyl alcohol in high yield .

Stability Under Acidic Conditions

The Fsec group was found to be stable under acidic conditions, such as neat acetic acid . This makes it a suitable protecting group for reactions that require acidic conditions.

Cleavage Under Mild Basic Conditions

The Fsec group can be cleaved from the resulting model compound under mild basic conditions, for example, 20% piperidine in DMF . This property is beneficial in multi-step synthesis where selective deprotection is required.

Use in Carbohydrate Chemistry

The Fsec group has been used to protect the unreactive 4-OH in a galactose building block that was later used in the synthesis of 6-aminohexyl galabioside . This demonstrates its utility in carbohydrate chemistry.

Synthesis of Sulfonyl Fluorides

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . The “2-[(4-Fluorophenyl)sulfonyl]ethanol” compound could potentially be used as a precursor for the generation of these fluorosulfonyl radicals.

Use in Solid-Phase Synthesis

The Fsec group has potential applications in solid-phase synthesis, a method that simplifies synthesis due to the fact that only a filtration is applied after each reaction step and more thorough purification is not performed until the final target compound has been cleaved from the resin .

Safety And Hazards

The safety information for “2-[(4-Fluorophenyl)sulfonyl]ethanol” includes several hazard statements: H301-H311-H331 . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 . The compound is labeled with the GHS06 pictogram and the signal word "Danger" .

Future Directions

One of the papers retrieved suggests that the Fsec group in “2-[(4-Fluorophenyl)sulfonyl]ethanol” has potential to be used to protect glycosyl donors intended for solid-phase synthesis of glycoconjugates . This indicates a possible future direction for the use of this compound in the field of organic synthesis .

properties

IUPAC Name

2-(4-fluorophenyl)sulfonylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQOMEFZYUQRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenyl)sulfonyl]ethanol

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